

# Application Note: Comprehensive Characterization of (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride

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## Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

Cat. No.: B009394

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## Abstract

This document provides a comprehensive guide detailing the analytical methodologies for the complete characterization of **(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride** (DBMA-HCl). As a crucial intermediate in pharmaceutical synthesis and a valuable scaffold in medicinal chemistry, rigorous verification of its identity, purity, and stability is paramount. This application note outlines an integrated approach employing chromatographic, spectroscopic, and thermal analysis techniques. We present not only the standard operating procedures but also the scientific rationale behind the selection of specific methods and parameters, ensuring a robust and self-validating analytical workflow for researchers, quality control analysts, and drug development professionals.

## Introduction and Compound Overview

(2,3-Dihydrobenzofuran-2-yl)methanamine is a heterocyclic compound featuring a dihydrobenzofuran core with a primary aminomethyl substituent at the 2-position.<sup>[1]</sup> Supplied as a hydrochloride salt to improve stability and handling, its precise characterization is a prerequisite for its use in regulated environments. The analytical workflow described herein is designed to unambiguously confirm its chemical structure, quantify its purity, identify potential impurities, and assess its thermal stability.

This guide adopts a multi-technique strategy, as no single method can provide a complete profile. By combining data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA), we construct a holistic and definitive characterization of the molecule.

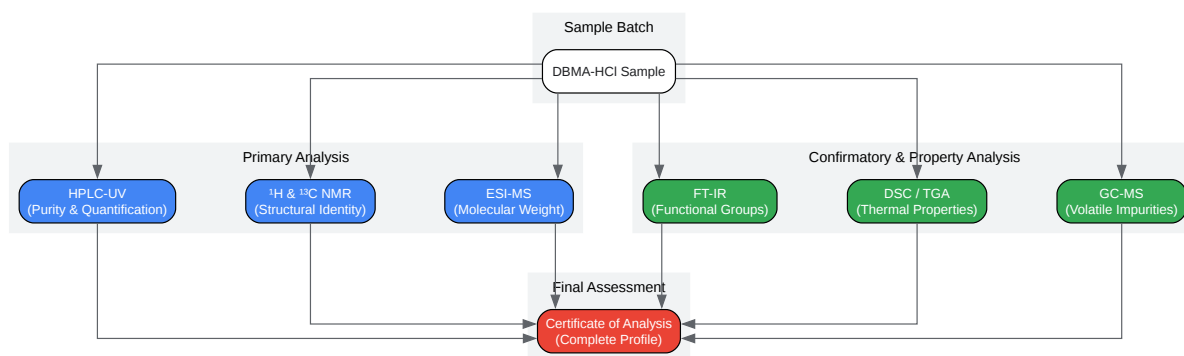
## Physicochemical Properties

A summary of the key properties for the compound is provided below.

Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>12</sub> ClNO	PubChem CID: 24229475[2]
Molecular Weight	185.65 g/mol	PubChem CID: 24229475[2]
IUPAC Name	(2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride	Sigma-Aldrich[3]
CAS Number	19997-54-7 (HCl salt)	Santa Cruz Biotechnology[4]
Appearance	White Solid	Sigma-Aldrich[3]

## Integrated Analytical Workflow

A successful characterization relies on the logical integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a complete picture of the compound's identity, purity, and properties. The workflow below illustrates this integrated approach.



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Figure 1: Integrated workflow for the comprehensive characterization of DBMA-HCl.

## Chromatographic Analysis for Purity and Impurity Profiling

### High-Performance Liquid Chromatography (HPLC)

**Rationale:** Reverse-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds like DBMA-HCl. The benzofuran ring provides a strong chromophore for sensitive UV detection. The use of a buffered mobile phase is critical; it maintains a consistent pH to ensure the amine is protonated, leading to sharp, reproducible peak shapes. An acidic pH (e.g., pH 2.5-3.5) is chosen to suppress the silanol interactions on the silica-based column and ensure the analyte is in a single ionic form.

**Protocol:**

- Mobile Phase Preparation:

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes.
- Sample Preparation:
  - Prepare a stock solution of DBMA-HCl at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
  - Prepare a working solution for analysis by diluting the stock solution to 0.1 mg/mL with the diluent.
- Instrumental Conditions:

Parameter	Setting	Justification
Column	C18, 250 mm x 4.6 mm, 5 µm	Standard reverse-phase column offering good retention and resolution for moderately polar analytes.
Mobile Phase	Gradient Elution	Provides efficient elution for the main peak while resolving potential early and late-eluting impurities.
Gradient Program	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B	A shallow gradient ensures good separation around the main analyte peak.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature	30 °C	Controlled temperature ensures reproducible retention times.
Detection	UV at 282 nm	Wavelength selected for optimal absorbance of the benzofuran moiety.[5]
Injection Volume	10 µL	Standard volume for analytical HPLC.

- System Suitability Test (SST):
  - Perform five replicate injections of the working solution.
  - The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate purity by the area percent method:  $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$ .

## Spectroscopic Analysis for Structural Elucidation

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural confirmation.  $^1\text{H}$  NMR provides information on the number of different types of protons and their connectivity, while  $^{13}\text{C}$  NMR confirms the carbon framework of the molecule. For amine hydrochlorides, DMSO- $\text{d}_6$  is an excellent solvent as it solubilizes the salt and allows for the observation of exchangeable N-H protons.

Protocol:

- Sample Preparation: Dissolve approximately 10-15 mg of DBMA-HCl in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO- $\text{d}_6$ ).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- Expected Spectral Data:

<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.10 - 7.30	m	2H	Ar-H
Aromatic Protons	6.80 - 6.95	m	2H	Ar-H
Methine Proton	~5.10	m	1H	O-CH-CH <sub>2</sub>
Methylene Protons (C3)	3.10 - 3.40	m	2H	Ar-CH <sub>2</sub> -CH
Aminomethyl Protons	2.90 - 3.10	m	2H	CH-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
Amine Protons	~8.40	br s	3H	-NH <sub>3</sub> <sup>+</sup>

<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , 100 MHz)	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
Aromatic Carbons	159.8, 128.5, 125.0, 120.8, 110.0, 121.5	Benzofuran Ring Carbons
Methine Carbon (C2)	79.5	O-CH-CH <sub>2</sub>
Aminomethyl Carbon	43.0	CH-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
Methylene Carbon (C3)	29.0	Ar-CH <sub>2</sub> -CH

Note: The differentiation between cis and trans isomers of substituted dihydrobenzofurans can often be determined by the coupling constants between the H-2 and H-3 protons.[6]

## Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to confirm the molecular weight of the free base of the compound. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules. In positive ion mode, the primary amine readily accepts a proton to form the [M+H]<sup>+</sup> ion.

## Protocol:

- Sample Preparation: Prepare a dilute solution of DBMA-HCl (~10 µg/mL) in 50:50 Acetonitrile/Water with 0.1% formic acid.
- Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight or Ion Trap instrument).<sup>[7][8]</sup>
- Instrumental Conditions:
  - Ionization Mode: ESI, Positive
  - Capillary Voltage: 3.5 - 4.5 kV
  - Scan Range: m/z 50 - 500
- Expected Results:
  - The molecular formula of the free base is C<sub>9</sub>H<sub>11</sub>NO.<sup>[1]</sup>
  - The exact mass is 149.08 Da.<sup>[1]</sup>
  - Primary Ion Observed: A strong signal at m/z 149.08 + 1.01 ≈ 150.09 corresponding to the [M+H]<sup>+</sup> ion.
  - Key Fragments (MS/MS): Fragmentation analysis can provide further structural confirmation. Common fragmentation pathways for dihydrobenzofuran derivatives involve cleavages of the dihydrofuran ring or substituents.<sup>[9]</sup>

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The resulting spectrum serves as a unique fingerprint for the molecule. The hydrochloride salt form will show characteristic broad absorptions for the ammonium (R-NH<sub>3</sub><sup>+</sup>) group.

## Protocol:



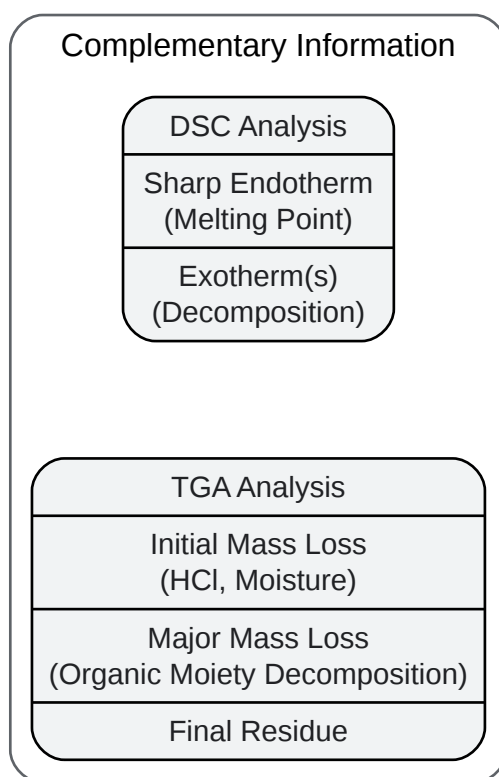
- Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
- Instrumentation: Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Expected Characteristic Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3100 - 2800 (broad)	N-H Stretch	Primary Ammonium ( $-\text{NH}_3^+$ )
3050 - 3010	C-H Stretch	Aromatic
2960 - 2850	C-H Stretch	Aliphatic ( $\text{CH}_2$ , $\text{CH}$ )
$\sim 1600$ , $\sim 1480$	C=C Stretch	Aromatic Ring
$\sim 1590$	N-H Bend	Primary Ammonium ( $-\text{NH}_3^+$ )
$\sim 1220$	C-O-C Stretch	Aryl-alkyl ether

Reference spectra for similar 2,3-dihydrobenzofuran HCl derivatives confirm these characteristic regions.[\[10\]](#)

## Thermal Analysis

Rationale: Thermal analysis provides critical information about the material's melting point, thermal stability, and decomposition profile. For a hydrochloride salt, DSC can reveal the melting point, which is a key physical constant, while TGA quantifies mass loss as a function of temperature, indicating the onset of decomposition. Decomposition of amine hydrochlorides can be a multi-stage process.[\[11\]](#)



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Figure 2: Complementary data from DSC and TGA analysis.

Protocol:

- Instrumentation: Use a simultaneous TGA/DSC instrument or separate units.
- Sample Preparation: Accurately weigh 3-5 mg of DBMA-HCl into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
- Instrumental Conditions:
  - Temperature Range: 30 °C to 600 °C
  - Heating Rate: 10 °C/min
  - Atmosphere: Nitrogen, with a purge rate of 50 mL/min
- Expected Results:

- DSC: A sharp endothermic peak corresponding to the melting point of the hydrochloride salt. The decomposition process may appear as a complex series of endothermic or exothermic events at higher temperatures.[\[12\]](#)
- TGA: A multi-step decomposition curve may be observed. An initial step could correspond to the loss of HCl, followed by the thermal degradation of the remaining organic structure at higher temperatures.[\[11\]](#) The onset temperature of decomposition is a key indicator of thermal stability.

## Summary and Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride**. The integrated use of HPLC for purity assessment, NMR and MS for definitive structural elucidation, FT-IR for functional group confirmation, and thermal analysis for physical property determination ensures a complete and reliable evaluation of the material. This multi-faceted approach is essential for guaranteeing the quality, consistency, and safety of this compound for its intended applications in research and development.

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